![molecular formula C20H20FN3O B5548234 8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)
8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions that include the formation of key intermediates, cyclization, and functional group modifications. For instance, the synthesis of 1-substituted quinoline derivatives involves reactions that establish correlations between the inhibition of DNA gyrase and antibacterial potency, highlighting the importance of the N1 substituent for antibacterial activity (Domagala et al., 1988). Additionally, the synthesis of 1-ethyl-6-fluoro quinoline derivatives emphasizes the role of fluorination in enhancing antibacterial properties (Stefancich et al., 1985).
Molecular Structure Analysis
The molecular structure of quinoline derivatives significantly impacts their biological activities. Molecular modeling and quantitative structure-activity relationship (QSAR) analyses have been utilized to explore how different substituents affect the compound's function. For instance, the activity of quinolone analogues was found to be strongly dependent on the characteristics of the N1 substituent, including its steric and electronic properties (Domagala et al., 1988).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structure and, consequently, their biological activities. These reactions include nucleophilic substitutions, cyclizations, and modifications at different positions of the quinoline nucleus. The introduction of fluorine atoms or fluoroalkyl groups has been shown to significantly influence the antibacterial activity of these compounds (Tani et al., 1982).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure and the presence of functional groups. Fluorinated derivatives, for example, often exhibit improved pharmacokinetic properties due to increased lipophilicity and membrane permeability (Hong et al., 1997).
Chemical Properties Analysis
The chemical properties of 8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide and related derivatives, including their reactivity, stability, and interaction with biological targets, are central to their biological activities. These compounds' ability to interact with enzymes such as DNA gyrase and their antibacterial efficacy are influenced by their chemical structure and the nature of their substituents (Domagala et al., 1988).
Scientific Research Applications
Chemosensors
A significant application of compounds similar to 8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide is in the development of chemosensors. For instance, a chemosensor comprising quinoline as a fluorophore showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This chemosensor could detect and quantify Zn2+ in living cells and water samples, demonstrating its practicality in monitoring Zn2+ concentrations in biological and aqueous environments (Park et al., 2015).
Antimicrobial Agents
Quinoline carboxamides, which share structural similarities with the specified compound, have been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, like 8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide, have been found to be effective in combination with DNA strand break-inducing agents in disease-relevant models, indicating their potential as antimicrobial agents (Degorce et al., 2016).
Anion Sensing
Another application of such compounds is in anion sensing. A study on quinoline-containing calixarene fluoroionophores, which include structures similar to 8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide, has shown that these compounds are efficient fluoroionophores with selectivity for sodium and strontium ions among alkali and alkaline earth metal ions. Their properties in this context are valuable for designing receptors and sensors for specific anion detection (Casnati et al., 2003).
properties
IUPAC Name |
8-fluoro-N-methyl-N-[1-(3-methylpyridin-2-yl)propan-2-yl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-13-6-5-11-22-18(13)12-14(2)24(3)20(25)17-10-9-15-7-4-8-16(21)19(15)23-17/h4-11,14H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZGIPFISVUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)N(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

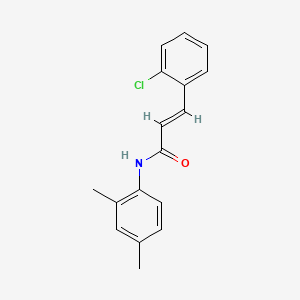
![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)
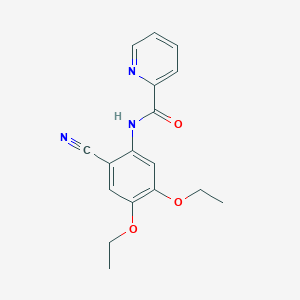
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)
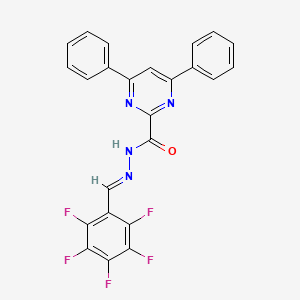
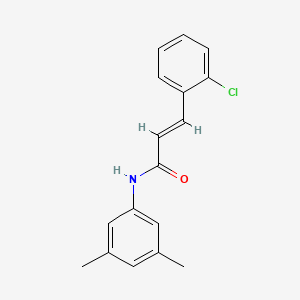
![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
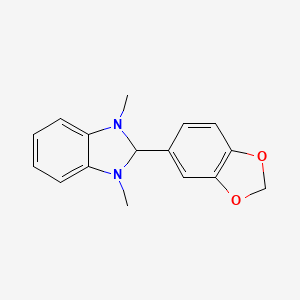
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)